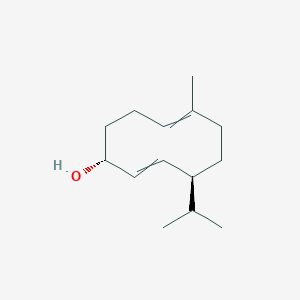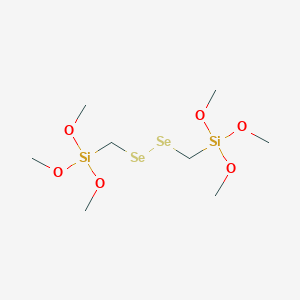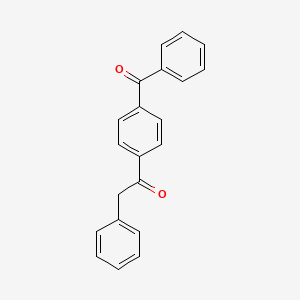
6,7-Dihydroxyheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydroxyheptanoic acid is an organic compound with the molecular formula C7H14O4 It is a derivative of heptanoic acid, characterized by the presence of two hydroxyl groups at the 6th and 7th positions of the heptanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyheptanoic acid typically involves the reaction of 5-(oxiran-2-yl)pentanoic acid with sulfuric acid in a tetrahydrofuran-water mixture. The reaction is carried out at room temperature (23°C) for 12 hours, followed by neutralization to pH 7 and removal of tetrahydrofuran under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydroxyheptanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form heptanoic acid derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: 6,7-Dioxoheptanoic acid or 6,7-dicarboxyheptanoic acid.
Reduction: Heptanoic acid or 6-hydroxyheptanoic acid.
Substitution: 6,7-Dihaloheptanoic acid or 6,7-dialkylheptanoic acid.
Aplicaciones Científicas De Investigación
6,7-Dihydroxyheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mecanismo De Acción
The mechanism of action of 6,7-Dihydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can modulate the activity of these proteins and influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dihydroxyheptanoic acid: A structural isomer with hydroxyl groups at the 3rd and 5th positions.
7-Hydroxyheptanoic acid: A derivative with a single hydroxyl group at the 7th position.
Heptanoic acid: The parent compound without any hydroxyl groups.
Uniqueness
6,7-Dihydroxyheptanoic acid is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
920974-78-3 |
|---|---|
Fórmula molecular |
C7H14O4 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
6,7-dihydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O4/c8-5-6(9)3-1-2-4-7(10)11/h6,8-9H,1-5H2,(H,10,11) |
Clave InChI |
FJKVIRFMBJTEIJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)O)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)


![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)



![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
